Benzaldehyde, 4-(trifluoromethyl)-, oxime Benzaldehyde, 4-(trifluoromethyl)-, oxime
Brand Name: Vulcanchem
CAS No.: 66046-34-2
VCID: VC7860064
InChI: InChI=1S/C8H6F3NO/c9-8(10,11)7-3-1-6(2-4-7)5-12-13/h1-5,13H
SMILES: C1=CC(=CC=C1C=NO)C(F)(F)F
Molecular Formula: C8H6F3NO
Molecular Weight: 189.13 g/mol

Benzaldehyde, 4-(trifluoromethyl)-, oxime

CAS No.: 66046-34-2

Cat. No.: VC7860064

Molecular Formula: C8H6F3NO

Molecular Weight: 189.13 g/mol

* For research use only. Not for human or veterinary use.

Benzaldehyde, 4-(trifluoromethyl)-, oxime - 66046-34-2

Specification

CAS No. 66046-34-2
Molecular Formula C8H6F3NO
Molecular Weight 189.13 g/mol
IUPAC Name N-[[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine
Standard InChI InChI=1S/C8H6F3NO/c9-8(10,11)7-3-1-6(2-4-7)5-12-13/h1-5,13H
Standard InChI Key MNDYDYTXPOFXLS-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C=NO)C(F)(F)F
Canonical SMILES C1=CC(=CC=C1C=NO)C(F)(F)F

Introduction

Structural and Molecular Characteristics

The molecular architecture of benzaldehyde, 4-(trifluoromethyl)-, oxime consists of a benzene ring substituted at the para position with a trifluoromethyl group and an oxime moiety at the aldehyde position. The trifluoromethyl group, a strong electron-withdrawing substituent, significantly influences the compound’s electronic distribution, enhancing its stability and reactivity in polar environments. Key structural parameters include:

PropertyValue
Molecular FormulaC₈H₆F₃NO
Molecular Weight189.13 g/mol
IUPAC NameN-[[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine
InChI KeyMNDYDYTXPOFXLS-UHFFFAOYSA-N
SMILESC1=CC(=CC=C1C=NO)C(F)(F)F

The oxime group introduces hydrogen-bonding capabilities, enabling interactions with biological targets or catalytic sites. X-ray crystallography of analogous compounds reveals planar configurations stabilized by O—H⋯N hydrogen bonds, suggesting similar intermolecular stabilization in this derivative.

Synthesis and Optimization

The synthesis of benzaldehyde, 4-(trifluoromethyl)-, oxime typically involves the condensation of 4-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride under basic conditions. A representative procedure is as follows:

  • Reagents: 4-(Trifluoromethyl)benzaldehyde (1 eq), hydroxylamine hydrochloride (1.2 eq), sodium hydroxide (1.5 eq), methanol/water solvent system.

  • Procedure: The aldehyde is dissolved in methanol, followed by sequential addition of hydroxylamine hydrochloride and aqueous NaOH. The mixture is refluxed at 60°C for 4–6 hours, yielding the oxime as a crystalline solid after cooling and filtration.

  • Yield: Reported yields range from 85% to 92%, depending on purification methods.

Industrial-scale production employs continuous flow reactors to enhance efficiency, with in-line analytics ensuring consistent purity ≥98%.

Chemical Reactivity and Functional Transformations

The compound’s reactivity is governed by the synergistic effects of the trifluoromethyl and oxime groups:

Oxidation and Reduction

  • Oxidation: Treatment with potassium permanganate (KMnO₄) in acidic media converts the oxime to a nitroso intermediate, which further oxidizes to 4-(trifluoromethyl)benzoic acid.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the oxime to 4-(trifluoromethyl)benzylamine, a valuable building block for pharmaceutical agents.

Substitution Reactions

The oxime’s hydroxyl group participates in nucleophilic substitutions. For example, reaction with N-chlorosuccinimide (NCS) in dimethylformamide (DMF) replaces the hydroxyl with chlorine, forming 4-(trifluoromethyl)benzaldehyde chloroxime.

Photochemical Applications

Recent advances in visible-light-mediated reactions highlight its utility in forming oxime esters, a class of compounds with applications in polymer chemistry and drug delivery . Under blue LED irradiation, the oxime reacts with acyl radicals generated from N-hydroxyphthalimide esters, enabling efficient C–N bond formation .

Industrial and Research Applications

Agrochemical Development

The compound serves as an intermediate in synthesizing trifluoromethyl-containing herbicides. Field trials show that derivatives reduce weed biomass by 70% at 10 g/ha, outperforming traditional phenoxyherbicides.

Materials Science

Incorporated into metal-organic frameworks (MOFs), it enhances CO₂ adsorption capacity (3.2 mmol/g at 298 K) due to polar interactions with the CF₃ group.

Comparative Analysis with Structural Analogs

To contextualize its uniqueness, the following table contrasts it with related compounds:

CompoundMolecular FormulaSubstituent PositionKey Property Difference
Benzaldehyde oximeC₇H₇NO-Lower thermal stability (ΔTₘ = 40°C)
2-(Trifluoromethyl)benzaldehyde oximeC₈H₆F₃NOOrthoReduced bioactivity (MIC = 32 μg/mL)
4-Nitrobenzaldehyde oximeC₇H₆N₂O₂Para nitroHigher oxidative lability

The para-CF₃ configuration optimizes electronic effects while minimizing steric hindrance, enabling superior reactivity in cross-coupling reactions.

Future Directions and Challenges

  • Mechanistic Studies: Elucidate the compound’s role in photoredox catalysis, particularly in C–H functionalization reactions .

  • Toxicological Profiling: Assess acute and chronic toxicity in model organisms to evaluate pharmaceutical viability.

  • Process Intensification: Develop solvent-free synthesis routes using mechanochemical activation to improve sustainability.

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